Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
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Overview
Description
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxypropanoate group further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in protein active sites, influencing enzyme function.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxyalkyl chain.
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxyethanoate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
Methyl ®-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the hydroxypropanoate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3/t8-/m1/s1 |
InChI Key |
VSGDKHSINZVQPE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)O |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
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